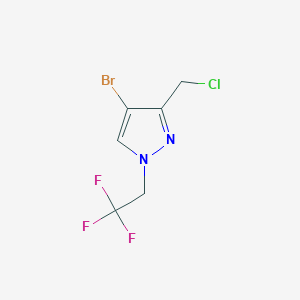

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique properties and has been used in a variety of research applications. In

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

The compound 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole has been explored as a precursor in the synthesis of complex palladium(II) complexes, demonstrating potential in catalyzing Suzuki-Miyaura coupling reactions. These complexes have shown efficiencies of up to 96% yield within 2 hours, indicating their effectiveness as pre-catalysts. Furthermore, the formation of nano-particles composed of palladium and sulfur or selenium during these reactions suggests an important role in catalysis, highlighting the compound's utility in nanoparticle synthesis and catalytic processes (Sharma et al., 2013).

Structural and Tautomeric Insights

Studies on 4-bromo substituted 1H-pyrazoles, including derivatives similar to 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole, have provided insights into their structural and tautomeric behavior. The research has utilized multinuclear magnetic resonance spectroscopy and X-ray crystallography to explore the tautomerism in both solid states and in solution, offering valuable information on the electronic and structural properties of these compounds (Trofimenko et al., 2007).

Chemical Synthesis of Functionalized Pyrazoles

In the realm of organic synthesis, 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole serves as a versatile starting material for the preparation of various functionalized pyrazoles. These compounds are pivotal in medicinal chemistry due to their potential biological activities. For example, the development of copper-catalyzed cycloaddition methodologies has enabled the efficient synthesis of 4-trifluoromethyl pyrazoles, showcasing the compound's significance in constructing pyrazole frameworks with excellent regioselectivity and yields (Lu et al., 2019).

Advanced Material Development

Moreover, the study and development of halogenated pyrazoles, including 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole, have facilitated the synthesis of advanced materials. Research into the structure and photoluminescence of silver(I) trinuclear halopyrazolato complexes has revealed the potential of these compounds in designing emissive materials for optoelectronic applications. The findings suggest that the electronic nature of the halogen substituents significantly impacts the photoluminescence properties, offering a pathway to tailor material properties for specific applications (Morishima et al., 2014).

Propiedades

IUPAC Name |

4-bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClF3N2/c7-4-2-13(3-6(9,10)11)12-5(4)1-8/h2H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFRAYGQJUQGOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)CCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

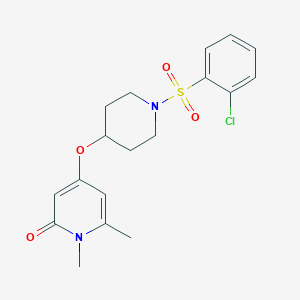

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)

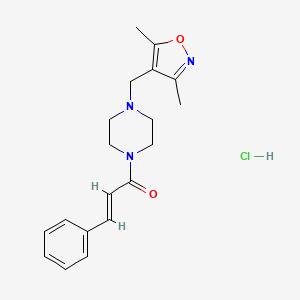

![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)

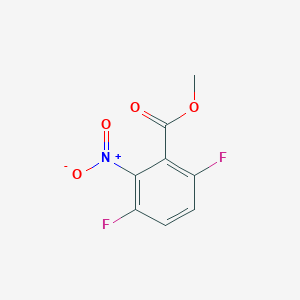

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2752820.png)

![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)